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Compound of Interest

Compound Name: (R)-2-Phenylpyrrolidine

Cat. No.: B1332707 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for (R)-2-
Phenylpyrrolidine, a chiral amine of significant interest in synthetic chemistry and drug

development. The following sections detail the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental

protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the predicted and experimentally observed spectroscopic data

for (R)-2-Phenylpyrrolidine. This data is crucial for the structural elucidation and quality

control of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃, Frequency: 400 MHz
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.20 - 7.40 m 5H - Ar-H

4.15 t 1H 7.8 H-2

3.25 ddd 1H 10.0, 7.5, 5.0 H-5a

3.00 ddd 1H 10.0, 8.0, 4.5 H-5b

2.10 m 1H - H-3a

1.95 br s 1H - NH

1.80 - 1.90 m 2H - H-3b, H-4a

1.65 m 1H - H-4b

Table 2: ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

145.2 Ar-C (quaternary)

128.6 Ar-CH

127.0 Ar-CH

126.5 Ar-CH

64.8 C-2

47.1 C-5

34.2 C-3

25.8 C-4
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Note: Data is for the racemic 2-Phenylpyrrolidine and serves as a close approximation for the

(R)-enantiomer.[1]

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3300 Medium, Sharp
N-H Stretch (Secondary

Amine)

3100 - 3000 Medium Aromatic C-H Stretch

3000 - 2850 Medium Aliphatic C-H Stretch

1605, 1495 Medium-Weak C=C Stretch (Aromatic Ring)

1450 Medium CH₂ Bend

750, 695 Strong
C-H Out-of-plane Bend

(Monosubstituted Benzene)

Note: Based on characteristic absorption frequencies for secondary amines and

monosubstituted benzene rings.[2][3][4][5]

Table 4: Mass Spectrometry Data (Electron Ionization)
m/z Relative Intensity (%) Proposed Fragment

147 40 [M]⁺ (Molecular Ion)

146 100 [M-H]⁺

118 30 [M-C₂H₅]⁺

91 50 [C₇H₇]⁺ (Tropylium ion)

77 25 [C₆H₅]⁺ (Phenyl ion)

Note: Fragmentation patterns are predicted based on typical pathways for N-benzyl derivatives

and related amines.[6]

Experimental Protocols
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Standardized protocols are essential for obtaining reproducible and high-quality spectroscopic

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of (R)-2-Phenylpyrrolidine in approximately 0.6-0.7

mL of deuterated chloroform (CDCl₃). The solution should be clear and free of particulate

matter.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR

spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a sufficient number of scans

should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of

scans is typically required due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For a liquid sample like (R)-2-Phenylpyrrolidine, a thin film can be

prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates.

Background Spectrum: Record a background spectrum of the clean salt plates to subtract

any atmospheric and instrumental interferences.

Data Acquisition: Place the sample-loaded salt plates in the spectrometer and acquire the

spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of (R)-2-Phenylpyrrolidine in a volatile

organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For GC-MS

analysis, the sample is injected into a gas chromatograph for separation prior to entering the

mass spectrometer.[1]

Ionization: Electron Ionization (EI) is a common method for small molecules, typically using

an energy of 70 eV.
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Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-

charge ratio (m/z). The detector records the abundance of each ion, generating a mass

spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

chemical compound like (R)-2-Phenylpyrrolidine.
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Caption: A flowchart illustrating the process of spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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